molecular formula C20H17Cl3N2O2 B12180374 5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol

5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol

Cat. No.: B12180374
M. Wt: 423.7 g/mol
InChI Key: LCXWGFRYORTCIN-UHFFFAOYSA-N
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Description

5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the 2,4-dichlorophenyl group: This step involves a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Incorporation of the morpholine group: The final step involves the nucleophilic substitution reaction where the intermediate product reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: A derivative with an oxidized quinoline core.

    2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the compound.

Uniqueness

5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is unique due to the presence of both the 2,4-dichlorophenyl and morpholine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H17Cl3N2O2

Molecular Weight

423.7 g/mol

IUPAC Name

5-chloro-7-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C20H17Cl3N2O2/c21-12-3-4-14(16(22)10-12)19(25-6-8-27-9-7-25)15-11-17(23)13-2-1-5-24-18(13)20(15)26/h1-5,10-11,19,26H,6-9H2

InChI Key

LCXWGFRYORTCIN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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